![molecular formula C18H17N3O2 B1392798 (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile CAS No. 1256628-08-6](/img/structure/B1392798.png)
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Overview
Description
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile is a compound with a complex molecular structure, belonging to the quinoline class. This class is well-known for its diverse pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile typically involves multi-step organic reactions. A common method includes:
Cyclization reaction: Starting with a precursor compound, a cyclization reaction is initiated.
Methoxylation and Methylation: This step involves introducing the methoxy and methyl groups under controlled conditions.
Formation of the Quinoline Core: The final steps involve the formation of the quinoline core structure through specific cyclization and condensation reactions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow chemistry, allowing for precise control over reaction conditions and improved yields. Key industrial reagents used might include specific catalysts and solvents optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form different oxidized derivatives.
Reduction: It can also be reduced under mild conditions to yield various reduced forms.
Substitution: The compound exhibits several substitution reactions, particularly at the methoxy and quinoline positions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Like sodium borohydride or hydrogen gas.
Substituting agents: Halogens, alkylating agents, and nucleophiles.
Major Products
Depending on the reaction conditions, the major products can include various oxidized or reduced forms of the compound, or substituted derivatives with modified functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth.
- Case Studies : Studies have shown that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial and fungal strains.
- In vitro Studies : Tests reveal that certain derivatives possess strong inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans.
Enzyme Inhibition
Another significant application is in enzyme inhibition. The compound acts as an inhibitor for several key enzymes involved in metabolic pathways.
- Examples : Inhibitors targeting enzymes like cyclooxygenase (COX) have been derived from this class of compounds, suggesting potential use in anti-inflammatory therapies.
Material Science Applications
Beyond biological applications, this compound has utility in material sciences:
Organic Electronics
The compound can be utilized in the development of organic electronic materials due to its electronic properties.
- Conductivity Studies : Research indicates that films made from this compound exhibit favorable conductivity and stability when used in organic solar cells and light-emitting diodes (LEDs).
Photovoltaic Applications
Due to its unique structural properties, it can be incorporated into photovoltaic devices to enhance light absorption and conversion efficiency.
Mechanism of Action
Molecular Targets: It may interact with enzymes, receptors, or DNA.
Pathways Involved: It could modulate biochemical pathways by binding to active sites on enzymes or receptors, inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
(8-hydroxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
(8-methoxy-4,4,6-trimethyl-2-thioxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Highlighting its Uniqueness
Functional Groups: The presence of the methoxy group distinguishes it from its hydroxy and thio counterparts.
Reactivity: The methoxy group can impact the compound's reactivity and interaction with various reagents.
Applications: This specific substitution pattern may confer unique properties that can be exploited in drug design and material science.
There you have it—a snapshot into the world of (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile!
Biological Activity
The compound (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₈H₁₇N₃O₂
- CAS Number : 1256628-08-6
- Structure : The compound features a pyrroloquinoline backbone with a malononitrile group that may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyrroloquinoline derivatives. For instance, compounds exhibiting similar structural motifs have demonstrated significant inhibitory effects on various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- Inhibition of key signaling pathways involved in cancer progression.
- Induction of oxidative stress leading to apoptosis in malignant cells.
- Case Studies :
- A study demonstrated that derivatives of pyrroloquinoline showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating promising anticancer activity .
- Another research highlighted the synthesis of hybrid derivatives that exhibited enhanced cytotoxicity compared to their parent compounds .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases.
- Experimental Findings :
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial and fungal strains.
- In Vitro Studies :
- The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal strains were also susceptible, indicating a broad-spectrum antimicrobial potential.
Data Summary
Activity Type | Methodology | Results |
---|---|---|
Anticancer | Cell viability assays | IC50 values < 10 µM for various lines |
Antioxidant | DPPH/ABTS assays | Significant reduction in free radicals |
Antimicrobial | Disc diffusion method | Inhibition zones > 15 mm for multiple strains |
Properties
IUPAC Name |
2-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-10-7-18(2,3)21-16-13(10)5-12(23-4)6-14(16)15(17(21)22)11(8-19)9-20/h5-6,10H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQYAOOKOSHGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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